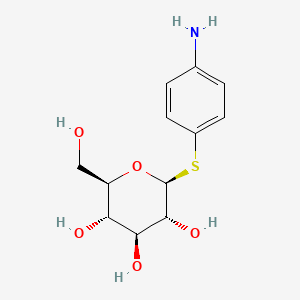

P-Aminophenyl-1-thio-beta-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

P-Aminophenyl-1-thio-beta-D-glucopyranoside (PATG) is a compound that has been widely studied in the scientific community due to its potential to be used as a therapeutic agent. PATG is a sugar-based molecule that has been found to have a variety of beneficial effects on the body, including anti-inflammatory, antioxidant, and antifungal properties. PATG has also been found to have potential applications in the fields of drug delivery and cancer therapy.

科学的研究の応用

β-Galactosidase Assay Systems

Scientific Field

Summary of Application

P-Aminophenyl-1-thio-beta-D-glucopyranoside (PAPG, 4-APG) is used as a substrate for the development of β-galactosidase (GUS)-dependent assay systems . These assays are used to measure the activity of the enzyme β-galactosidase, which is commonly used as a reporter gene in molecular biology research .

Methods of Application

The compound is added to a solution containing the β-galactosidase enzyme. The enzyme cleaves the compound, resulting in the formation of an electroactive product . The amount of this product can be measured using electrochemical methods, providing a quantitative measure of enzyme activity .

Results or Outcomes

The use of PAPG as a substrate in β-galactosidase assays allows for the sensitive and accurate measurement of enzyme activity. This can provide valuable information in a variety of research contexts, including the study of gene expression and the screening of potential drug compounds .

Affinity Chromatography

Scientific Field

Summary of Application

P-Aminophenyl-1-thio-beta-D-glucopyranoside can be used to create affinity matrices for the capture or purification of β-galactosidase .

Methods of Application

The compound is attached to a solid support, such as agarose, to create an affinity matrix . This matrix can then be used in chromatography procedures to selectively bind and purify β-galactosidase from a mixture of proteins .

Results or Outcomes

The use of P-Aminophenyl-1-thio-beta-D-glucopyranoside in affinity chromatography allows for the efficient and selective purification of β-galactosidase. This can be useful in a variety of research and industrial applications, including the production of purified enzymes for use in biochemical assays .

Purification of β-galactosidase

Summary of Application

P-Aminobenzyl 1-thio-β-D-galactopyranoside–Agarose has been used in the column for the purification of Bacillus circulans sp. alkalophilus β-galactosidase (Bca-β-gal) .

Methods of Application

The compound is attached to agarose to create an affinity matrix . This matrix is then used in chromatography procedures to selectively bind and purify β-galactosidase from a mixture of proteins .

Results or Outcomes

The use of P-Aminobenzyl 1-thio-β-D-galactopyranoside–Agarose allows for the efficient and selective purification of β-galactosidase. This can be useful in a variety of research and industrial applications, including the production of purified enzymes for use in biochemical assays .

Derivatization of Affinity Matrix

Summary of Application

P-Aminobenzyl 1-thio-β-D-galactopyranoside–Agarose has been used in the derivatization of affinity matrix of agarose to perform affinity chromatography for the purification of P. haloplanktis β-galactosidase .

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNVFDDRUPMRPU-ZIQFBCGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

P-Aminophenyl-1-thio-beta-D-glucopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B570379.png)

![Thieno[3,2-f]benzothiazole, 2-amino-7-methyl- (6CI)](/img/no-structure.png)

![Thiazolo[5,4-d]pyrimidin-2(1H)-one](/img/structure/B570393.png)